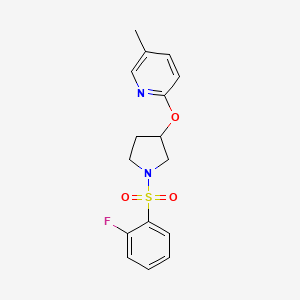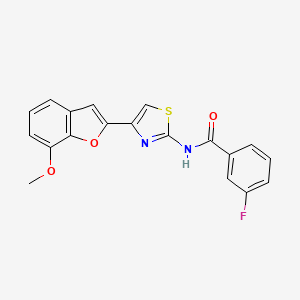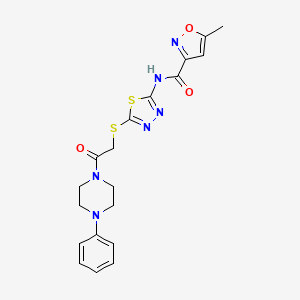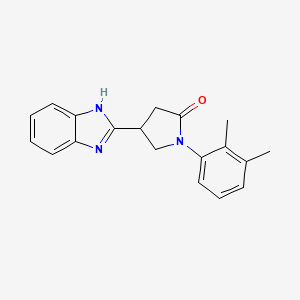
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry due to their pharmacological properties, including antiviral, antitumor, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the synthesis of photochromic benzimidazol[1,2a]pyrrolidin-2-ones, which were obtained by condensation of succinic anhydride with 1,2-diaminobenzene derivatives . Similarly, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, involved a Pd(II) catalyzed Stille coupling reaction and sulfur(0) induced benzimidazole formation . These methods highlight the versatility of synthetic approaches for constructing the benzimidazole core and its derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by spectroscopic techniques such as NMR and FT-IR, and by single-crystal X-ray diffraction. For instance, the crystal structure of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate was determined, revealing a planar tricyclic core and stacking interactions along the a-axis direction . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are directly related to their biological activities.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For example, the intramolecular cycloaddition of azomethine ylides was used to prepare pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles, showcasing the ability to generate complex heterocyclic systems . Additionally, the modification of the Hantzsch reaction was employed to synthesize 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, indicating the reactivity of benzimidazole derivatives towards forming fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The photochromic properties of certain benzimidazol[1,2a]pyrrolidin-2-ones, which form thermally stable highly colored photochromes, are an example of how the substitution pattern on the benzimidazole core can affect the physical properties of these compounds . Additionally, ADME (absorption, distribution, metabolism, and excretion) studies are essential for predicting the pharmacokinetic profile and potential as drug candidates, as seen in the analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis Techniques : Novel bicyclic systems including compounds similar to 4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one have been synthesized using one-pot condensation techniques, which are essential in creating structurally diverse molecules for potential biological applications (Kharchenko, Detistov, & Orlov, 2008).
- Anticancer Potential : Research indicates that compounds structurally related to the benzimidazole-pyrrolidin-2-one class have shown cytotoxic potential against leukemia cell lines, highlighting their potential as antileukemic agents (Guillon et al., 2018).
Chemical Properties and Interactions
- Molecular Structure Analysis : Studies on similar benzimidazole derivatives have provided insights into their molecular conformations and interactions, such as intramolecular hydrogen bonds and the orientation of various substituents, which are crucial for understanding their chemical behavior and potential applications (Selvanayagam et al., 2010).
Potential Anticancer Activity
- Benzimidazole-based Complexes : Benzimidazole-based derivatives have been investigated for their potential anticancer activity against human carcinoma cells. These studies contribute to understanding the role compounds like this compound might play in cancer research (Zhao et al., 2015).
Photochromic Properties
- Photochromic Applications : Research into benzimidazol[1,2a]pyrrolidin-2-ones, a related compound class, has shown that these compounds can exhibit photochromic properties. This opens potential applications in materials science, particularly in the development of compounds that change color under different lighting conditions (Kose & Orhan, 2006).
Antimicrobial Activity
- Synthesis of Novel Derivatives : The synthesis of novel derivatives incorporating the benzimidazole moiety, such as those structurally similar to this compound, and their assessment for antimicrobial activities offers insights into their potential use in combating microbial infections (Bhoge, Magare, & Mohite, 2021).
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-6-5-9-17(13(12)2)22-11-14(10-18(22)23)19-20-15-7-3-4-8-16(15)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFOSUUFILLVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




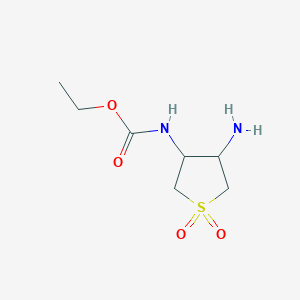

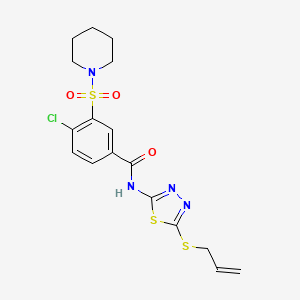
![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)
![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
